(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine
Overview
Description
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine is an organic compound with the molecular formula C8H11ClN2O2S It is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to a phenyl ring, along with a hydrazine moiety
Mechanism of Action
Mode of Action
Based on its structural similarity to other hydrazine compounds, it may interact with its targets through the formation of covalent bonds
Biochemical Pathways
Hydrazine derivatives have been shown to participate in various biochemical reactions, including the formation of oximes . The downstream effects of these reactions on cellular processes are complex and require further investigation.
Result of Action
Some studies suggest that similar compounds may have antimicrobial and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-chloro-5-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Azo compounds, nitroso derivatives.
Reduction: Amines, hydrazine derivatives.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)hydrazine: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-5-methylphenylhydrazine: Lacks the methylsulfonyl group, which may influence its solubility and stability.
4-(Methylsulfonyl)phenylhydrazine: Lacks both the chloro and methyl groups, resulting in different chemical and biological properties.
Uniqueness: (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro group enhances its electrophilicity, while the methylsulfonyl group increases its solubility and stability. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-chloro-5-methyl-4-methylsulfonylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5-3-7(11-10)6(9)4-8(5)14(2,12)13/h3-4,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTZCUVNGPUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375531 | |
Record name | [2-Chloro-4-(methanesulfonyl)-5-methylphenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-85-4 | |
Record name | [2-Chloro-4-(methanesulfonyl)-5-methylphenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849035-85-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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